physical and chemical properties of 3-isocyanato-3,4-dihydro-2H-1-benzopyran.
physical and chemical properties of 3-isocyanato-3,4-dihydro-2H-1-benzopyran.
This guide serves as a comprehensive technical monograph on 3-isocyanato-3,4-dihydro-2H-1-benzopyran , a specialized heterocyclic building block used in the synthesis of bioactive small molecules.
Executive Summary & Chemical Identity
3-isocyanato-3,4-dihydro-2H-1-benzopyran (also known as 3-isocyanatochroman ) is a bicyclic electrophile featuring a reactive isocyanate group attached to the C3 position of a chroman (dihydrobenzopyran) ring. It serves as a critical intermediate for introducing the pharmacologically privileged chroman scaffold into urea- and carbamate-based drugs.
Due to the chirality at the C3 position, this compound exists as two enantiomers (R and S). It is primarily utilized in the development of ligands for serotonergic (5-HT) and dopaminergic receptors, as well as potassium channel blockers.
Table 1: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1284992-70-6 |
| IUPAC Name | 3-Isocyanato-3,4-dihydro-2H-1-benzopyran |
| Molecular Formula | |
| Molecular Weight | 175.19 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~266°C (Predicted at 760 mmHg) |
| Density | ~1.20 g/cm³ (Predicted) |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene, EtOAc.[1] Reacts with water. |
| Stability | Moisture sensitive; store at 2–8°C under inert gas (Ar/N₂). |
Synthesis & Production Methodologies
The synthesis of 3-isocyanatochroman typically proceeds via the phosgenation of its amine precursor, 3-aminochroman . To avoid the hazards of gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale and pilot-plant synthesis.
Core Synthesis Pathway (Triphosgene Route)
This protocol ensures high conversion rates while maintaining safety standards by generating phosgene in situ in stoichiometric amounts.
Reaction:
Detailed Experimental Protocol
-
Precursor: 3-amino-3,4-dihydro-2H-1-benzopyran hydrochloride.
-
Reagents: Triphosgene (0.33 equiv), Saturated Aqueous
or Pyridine (excess), Dichloromethane (DCM).
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and an inert gas inlet (
). Cool the system to 0°C. -
Biphasic Mixture: Charge the flask with the amine hydrochloride salt dissolved in DCM. Add an equal volume of saturated aqueous
.[2] This biphasic system scavenges the HCl byproduct immediately, preventing side reactions. -
Addition: Dissolve triphosgene in minimal DCM and add it dropwise to the vigorously stirred mixture over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor consumption of amine by TLC (ninhydrin stain).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combined organics must be dried over anhydrous
immediately to prevent hydrolysis. -
Purification: Concentrate under reduced pressure. The crude isocyanate can often be used directly. If purification is required, use Kugelrohr distillation under high vacuum. Do not use silica chromatography without extreme care, as isocyanates degrade on acidic silica.
Visualization: Synthesis Workflow
Caption: Synthetic route from acid/amine precursors to the target isocyanate using the triphosgene method.
Chemical Reactivity & Mechanism
The isocyanate carbon is a "hard" electrophile, highly susceptible to attack by nucleophiles containing active hydrogens. The chroman ring provides steric bulk and lipophilicity, influencing the binding kinetics in biological targets.
Nucleophilic Addition
-
With Amines (Urea Formation): Reaction with primary or secondary amines yields chroman-3-yl ureas . This is the most common application in drug discovery, creating stable linkers for fragment-based drug design.
-
Conditions: DCM or THF, 0°C to RT. No catalyst required usually.
-
-
With Alcohols (Carbamate Formation): Reaction with alcohols yields chroman-3-yl carbamates .
-
Conditions: Requires heat (reflux) or a Lewis acid/base catalyst (e.g., DBTL or TEA).
-
Hydrolysis (Stability Warning)
Isocyanates react with atmospheric moisture to form the unstable carbamic acid, which spontaneously decarboxylates to regenerate the parent amine and release
-
Implication: This reaction is autocatalytic if the amine product reacts with the remaining isocyanate to form a symmetric urea dimer (
), a common impurity (white precipitate).
Visualization: Reactivity Profile
Caption: Divergent reactivity pathways of 3-isocyanatochroman with common nucleophiles.
Applications in Drug Discovery
The 3-substituted chroman motif is a pharmacophore found in numerous therapeutic agents. The isocyanate allows for the rapid "installation" of this motif.
Target Classes
-
GPCR Ligands: The chroman ring mimics the catechol moiety of dopamine and serotonin. Urea derivatives synthesized from this isocyanate have shown affinity for 5-HT1A and D2 receptors .
-
Ion Channels: Chroman derivatives are classical blockers of
potassium channels (Class III antiarrhythmics). -
Enzyme Inhibitors: Used to cap the N-terminus of peptide-based inhibitors, improving metabolic stability and membrane permeability.
Case Study: Urea Library Synthesis
In high-throughput screening (HTS), 3-isocyanatochroman is used as a "capping reagent." A library of secondary amines is treated with this isocyanate to generate a diverse array of urea compounds. The rigidity of the benzopyran ring restricts the conformational freedom of the side chain, potentially increasing binding selectivity compared to flexible phenyl-urea analogs.
Safety & Handling Protocols
Hazard Class: UN 2206 (Isocyanates, toxic, n.o.s.). GHS Signal Word: DANGER.
-
Sensitization: Isocyanates are potent respiratory and skin sensitizers. Inhalation can cause asthma-like symptoms (isocyanates asthma).
-
Lachrymator: Vapors are irritating to eyes and mucous membranes.[3]
Handling Requirements:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Quenching Spills: Do not wipe with water. Cover spills with a mixture of water (90%), concentrated ammonia (8%), and detergent (2%) . This solution chemically deactivates the isocyanate group.
References
-
Tsai, J. H., et al. (2002).[2] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220.[2] (Protocol adaptation source). Retrieved from [Link]
-
Kartika, R., et al. (2013).[4] Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Journal of Organic Chemistry, 78(8), 3989-3996. Retrieved from [Link]
-
PubChem. (2025).[5][6] 3-isocyanato-3,4-dihydro-2H-1-benzopyran Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]
- 5. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - JCGJTBFEHIFXAE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
